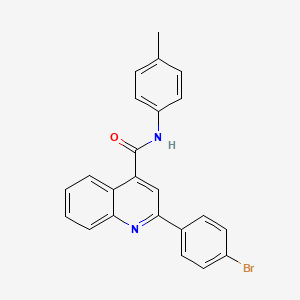
2-(4-bromophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its unique structure and properties.
2-(4-bromophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- One synthetic route involves the reaction of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles (pyridines and pyrimidines) through annulated processes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the quinoline core, modified by the substituents.
Scientific Research Applications
Chemistry: Investigating the reactivity and behavior of quinoline derivatives.
Biology: Studying potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Exploring its pharmacological properties and potential drug development.
Industry: Possible applications in materials science or organic synthesis.
Mechanism of Action
- The compound’s effects depend on its interactions with molecular targets. For example:
Enzymes: It may inhibit or activate specific enzymes.
Receptors: Binding to cell surface receptors or intracellular receptors.
Pathways: Modulating signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other quinoline derivatives.
Similar Compounds: Provide a list of related compounds (e.g., other quinolines, amides).
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C23H17BrN2O |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17BrN2O/c1-15-6-12-18(13-7-15)25-23(27)20-14-22(16-8-10-17(24)11-9-16)26-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,25,27) |
InChI Key |
FAUNNHOOUWLXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















